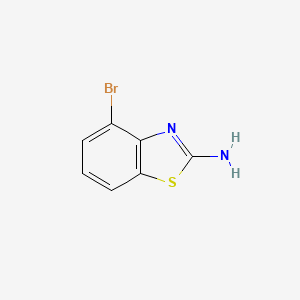

2-Amino-4-bromobenzothiazole

Description

Overview of Benzothiazole (B30560) Heterocycles in Chemical and Biological Research

Benzothiazole, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the fields of chemical and biological research. nih.govpcbiochemres.com This bicyclic system is noted for its wide array of applications, stemming from its diverse biological activities. rsc.org Heterocyclic compounds, in general, are integral to medicinal chemistry, with a significant majority of top-selling pharmaceuticals featuring a heterocyclic core. pnrjournal.com Benzothiazoles, in particular, have garnered considerable attention for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govrsc.orgnih.gov Their unique chemical structure allows for various modifications, leading to a broad spectrum of biological activities and making them a subject of intense study for the development of new therapeutic agents. pcbiochemres.compnrjournal.comiajesm.in

Significance of the 2-Aminobenzothiazole (B30445) Scaffold as a Privileged Structure

Within the vast landscape of benzothiazole derivatives, the 2-aminobenzothiazole scaffold holds a special status as a "privileged structure" in medicinal chemistry. iajesm.innih.govrjpbcs.com This designation is attributed to its ability to bind to a wide range of biological targets with high affinity, making it a versatile starting point for drug discovery. iajesm.innih.gov The presence of an amino group at the 2-position provides a crucial site for chemical modification, allowing for the synthesis of a diverse library of compounds with varied pharmacological profiles. iajesm.innih.gov This adaptability has been exploited to develop molecules with anticancer, neuroprotective, and other therapeutic properties. nih.gov For instance, the drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), is based on the 2-aminobenzothiazole core. nih.gov The scaffold's capacity for bioisosteric replacement and its ability to form various fused heterocycles further enhance its importance in the design of novel bioactive molecules. nih.gov

Importance of Bromine Substitution in Benzothiazole Chemistry

The introduction of a bromine atom onto the benzothiazole ring system is a significant strategy in medicinal chemistry. Halogen substitution, and specifically bromination, can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of benzothiazole synthesis, bromine has been utilized as a catalyst in cyclization reactions to form the benzothiazole ring. rjpbcs.comindexcopernicus.comjddtonline.info For example, the reaction of substituted anilines with potassium thiocyanate (B1210189) in the presence of bromine is a common method for preparing 2-aminobenzothiazoles. rjpbcs.comderpharmachemica.commdpi.com This highlights the dual role of bromine as both a building block for creating structural diversity and as a tool in the synthetic process itself.

Focus on 2-Amino-4-bromobenzothiazole within the Benzothiazole Chemical Space

This compound is a specific derivative that has emerged as a valuable intermediate in organic synthesis and a subject of interest in materials science. quinoline-thiophene.com Its structure, featuring a bromine atom at the 4-position of the 2-aminobenzothiazole core, provides a unique electronic and steric profile. This particular substitution pattern can influence the molecule's reactivity and its potential interactions with biological systems. While much of the research on 2-aminobenzothiazoles has focused on substitutions at the 6-position, the exploration of the chemical space around the 4-position, as seen in this compound, is also an active area of investigation. rjpbcs.comcore.ac.uk This compound serves as a key building block for creating more complex molecules with potential applications in various fields, including the development of new pharmaceuticals and functional materials. quinoline-thiophene.com

Table of Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H5BrN2S | chemsrc.comscbt.comnih.gov |

| Molecular Weight | 229.1 g/mol | scbt.comnih.gov |

| CAS Number | 20358-02-5 | chemsrc.comscbt.comnih.gov |

| Melting Point | 77-80 °C | chemsrc.comsigmaaldrich.com |

| Boiling Point | 366.8 °C at 760 mmHg | chemsrc.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comcymitquimica.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMCARDEQKVVIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365970 | |

| Record name | 2-Amino-4-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-02-5 | |

| Record name | 4-Bromo-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Amino 4 Bromobenzothiazole

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2-Amino-4-bromobenzothiazole have been well-established and are still widely referenced. These routes typically involve cyclization reactions of appropriately substituted aniline (B41778) precursors.

Hugershoff Cyclization Approaches

The Hugershoff reaction, a foundational method in benzothiazole (B30560) synthesis, involves the cyclization of arylthioureas. researchgate.netindexcopernicus.com This approach and its modifications have been instrumental in the preparation of a variety of 2-aminobenzothiazole (B30445) derivatives.

A prominent and classical method for synthesizing this compound involves the reaction of 4-bromoaniline (B143363) with potassium thiocyanate (B1210189) in the presence of bromine. mdpi.com This reaction is typically carried out in a solvent such as acetic acid. nih.gov The process begins with the in situ formation of thiocyanogen (B1223195) ((SCN)₂), which then reacts with 4-bromoaniline. The subsequent intramolecular cyclization of the resulting thiourea (B124793) intermediate, induced by the oxidative properties of bromine, yields the final this compound product. rjpbcs.com One documented procedure reports a yield of 35% when the reaction is conducted at 0°C over 23 hours. mdpi.com

Table 1: Synthesis of this compound via Hugershoff Cyclization

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|

Cyclization of ortho-Halophenylthioureas

An alternative strategy involves the cyclization of pre-formed ortho-halophenylthioureas. While the direct Hugershoff synthesis from anilines is common, the cyclization of an isolated phenylthiourea (B91264) intermediate is also a viable pathway. researchgate.net This method can be particularly useful when the aniline starting material is sensitive to the harsh conditions of the one-pot Hugershoff reaction. The use of various catalysts, including Lewis acids and transition metals, can facilitate this cyclization. researchgate.net For instance, copper(I) halides have been shown to be effective in promoting such cyclizations. researchgate.netresearchgate.net The process is generally applicable to a range of substituted phenylthioureas.

Condensation Reactions Involving 2-Aminothiophenol (B119425) Derivatives

The condensation of 2-aminothiophenol derivatives with various electrophiles is a versatile and widely employed method for constructing the benzothiazole ring system. mdpi.comekb.egmdpi.com In the context of this compound, a key precursor is 2-amino-4-bromobenzenethiol (B31654). chemicalbook.com This intermediate can be condensed with a source of the 2-amino group, such as cyanamide (B42294) or a related reagent, to form the final product. The reaction is typically acid-catalyzed, promoting the nucleophilic attack of the thiol group followed by cyclization and dehydration. The synthesis of the required 2-amino-4-bromobenzenethiol can be achieved from 5-bromo-2-methylbenzo[d]thiazole by treatment with sodium hydroxide (B78521) in ethylene (B1197577) glycol at elevated temperatures, affording a high yield of 96%. chemicalbook.com

Advanced and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These advanced approaches often aim to reduce the use of hazardous reagents and minimize waste.

Electrosynthesis for Bromine-Free Routes

A notable advancement in the synthesis of 2-aminobenzothiazoles is the use of electrosynthesis, which offers a bromine-free alternative. researchgate.net This method involves the reaction of aniline derivatives with ammonium (B1175870) thiocyanate in an electrochemical cell. Sodium bromide can be used as both an electrolyte and a brominating agent in situ, avoiding the direct handling of hazardous liquid bromine. researchgate.net This electrochemical approach promotes C-H thiolation and subsequent cyclization under mild conditions, often at room temperature in solvents like isopropyl alcohol. researchgate.net This technique represents a greener and safer route to 2-aminobenzothiazole derivatives, with the potential for moderate to good yields. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) has emerged as a powerful and environmentally friendly technique for the rapid and efficient production of heterocyclic compounds, including 2-aminobenzothiazole derivatives. scielo.brmdpi.com This method often leads to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. mdpi.com

The application of microwave irradiation in organic synthesis aligns with the principles of green chemistry by reducing solvent consumption and minimizing side reactions. scielo.br For the synthesis of substituted 2-aminobenzothiazoles, a general approach involves reacting a substituted o-aminobenzene thiol with chloramine (B81541) under microwave irradiation, which can yield the desired product within minutes. researchgate.net Another microwave-promoted method involves the reaction of 2-aminothiophenol with aromatic aldehydes. scielo.br

While specific examples detailing the microwave-assisted synthesis of this compound are not abundant in the provided results, the general applicability of this method to substituted 2-aminobenzothiazoles suggests its feasibility. researchgate.netresearchgate.net The process typically involves dissolving the reactants in a suitable solvent and subjecting the mixture to microwave irradiation at a controlled temperature and pressure. researchgate.net The resulting product can then be isolated through filtration. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Schiff Bases and their Metal Complexes

| Synthesis Method | Reaction Time (Ligands) | Yield (Ligands) | Reaction Time (Complexes) |

| Conventional Heating | 3–4 hours | 70–72% | Not Specified |

| Microwave-Assisted | 4–5 minutes | 87–88% | 1 minute (110 W) |

Data compiled from research on Schiff base synthesis, a related reaction type. mdpi.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) offers a robust and efficient methodology for the preparation of libraries of 2-aminobenzothiazole derivatives. nih.gov This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions, with the final product being cleaved from the resin at the end of the synthesis. nih.govmdpi.com

A traceless solid-supported protocol for synthesizing 2-aminobenzothiazoles has been developed, which utilizes a resin-bound acyl-isothiocyanate. nih.gov This is reacted with anilines to form N-acyl, N'-phenyl-thioureas on the solid support. nih.gov Subsequent cyclization generates the 2-aminobenzothiazole scaffold, which can be further modified before the final product is cleaved from the resin. nih.gov

While the direct solid-phase synthesis of this compound is not explicitly detailed, the methodology is adaptable for creating a variety of substituted 2-aminobenzothiazoles. nih.gov The synthesis generally involves the following key steps:

Resin Preparation: Starting with a carboxy-polystyrene resin, a resin-bound isothiocyanate is prepared. nih.gov

Thiourea Formation: The resin-bound isothiocyanate is treated with an appropriate aniline in a solvent like N,N-dimethylformamide (DMF). nih.gov

Cyclization: The resulting N-acyl, N'-phenyl-thiourea on the solid phase is cyclized to form the benzothiazole ring. This can be achieved using reagents like bromine in acetic acid. nih.gov

Cleavage: The final 2-aminobenzothiazole derivative is cleaved from the solid support, often using a reagent like hydrazine (B178648) monohydrate, which can be facilitated by microwave heating. nih.gov

Table 2: General Steps in Solid-Phase Synthesis of 2-Aminobenzothiazoles

| Step | Description | Reagents/Conditions |

| 1 | Preparation of Resin-Bound Isothiocyanate | Carboxy-polystyrene resin |

| 2 | Formation of N-acyl, N'-phenyl-thiourea | Aniline, N,N-dimethylformamide (DMF) |

| 3 | Cyclization | Bromine in acetic acid |

| 4 | Cleavage | Hydrazine monohydrate, ethanol, microwave heating |

Based on a general protocol for 2-aminobenzothiazole synthesis. nih.gov

Transition-Metal Catalyzed Cross-Coupling Reactions for Derivatization

Transition-metal catalyzed cross-coupling reactions are indispensable tools for the derivatization of heterocyclic compounds, including this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate in the presence of a base. mdpi.comlibretexts.org This reaction is particularly valuable for creating biaryl compounds, conjugated alkenes, and styrenes. libretexts.org

While direct Suzuki-Miyaura coupling on this compound is a possibility, a strategic approach may involve the use of a 4-bromo-2-iodobenzothiazole intermediate. The differential reactivity of the C-I and C-Br bonds (C-I > C-Br) allows for selective cross-coupling reactions. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate. libretexts.orgsioc-journal.cn This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron compound reacts with the palladium(II) intermediate, with the assistance of a base, to form a new organopalladium(II) species. libretexts.orgsioc-journal.cn

Reductive Elimination: The final step involves the elimination of the desired coupled product from the palladium complex, regenerating the palladium(0) catalyst. libretexts.orgsioc-journal.cn

This strategy would allow for the selective introduction of a substituent at the 2-position via coupling at the iodo-substituent, followed by a subsequent coupling reaction at the bromo-substituent at the 4-position to introduce a second, different group. This stepwise approach provides a powerful method for creating diverse and complex derivatives of the benzothiazole core. nih.govbeilstein-journals.org

Chemical Reactivity and Derivatization Strategies

The this compound scaffold possesses two primary sites for chemical modification: the amino group at the C2 position and the bromine atom on the benzene (B151609) ring. This allows for a range of derivatization strategies to synthesize novel compounds with potentially interesting biological activities. nih.gov

Functionalization of the Amino Group at C2 Position

The amino group at the C2 position of the benzothiazole ring is a versatile functional handle that can be readily modified through various chemical reactions. nih.gov This exocyclic amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form a wide variety of derivatives. mdpi.com

For instance, the amino group can be acylated with chloroacetyl chloride, and the resulting intermediate can then react with various N-heterocycles. mdpi.com Another common reaction is the formation of Schiff bases through condensation with aldehydes. mdpi.com For example, the reaction of 2-amino-6-nitrobenzothiazole (B160904) with 3,5-diiodosalicylic aldehyde in the presence of microwave irradiation has been shown to produce the corresponding Schiff base in good yield. mdpi.com

The reactivity of the amino group allows for its incorporation into larger, more complex structures, making it a key site for the diversification of the 2-aminobenzothiazole core. nih.gov

Reactions at the Bromine-Substituted Benzene Ring

The bromine atom at the 4-position of the benzothiazole ring provides another key site for functionalization, primarily through electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. msu.edu

The benzene ring of the benzothiazole system can undergo electrophilic substitution reactions, and the position of substitution is directed by the existing substituents. msu.edu The amino group is an activating group, while the bromine atom is a deactivating but ortho-, para-directing group. msu.edu Further bromination of aminobenzothiazoles has been studied, and the position of the incoming bromine atom is influenced by the position of the amino group. rsc.org For example, bromination of 4-aminobenzothiazole can lead to substitution at the 7-position. rsc.org

More synthetically useful are transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction discussed previously. The bromine atom at the 4-position can serve as the electrophilic partner in these reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. mdpi.com This provides a powerful method for creating C-C bonds and building molecular complexity.

Formation of Fused Heterocyclic Scaffolds

The unique structural arrangement of this compound, featuring both an exocyclic amino group and an endocyclic nitrogen atom, renders it a highly valuable building block for the synthesis of fused heterocyclic systems. researchgate.netrsc.orgnih.gov This inherent reactivity, stemming from the nucleophilic nature of both nitrogen atoms, allows for annulation reactions with a variety of reagents, particularly those with two electrophilic centers. researchgate.netrsc.org The resulting fused scaffolds, such as imidazo[2,1-b]benzothiazoles, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.net

One powerful strategy for constructing these complex molecules is through multicomponent reactions (MCRs). researchgate.netresearchgate.net MCRs are highly efficient processes where multiple starting materials react in a single step to form a product that incorporates structural features from each reactant. nih.gov This approach aligns with the principles of green chemistry by minimizing steps and improving atom economy. nih.gov

A notable example is the copper-catalyzed three-component reaction for the synthesis of 2,3-disubstituted imidazo[2,1-b]benzothiazoles. researchgate.net In this reaction, a 2-aminobenzothiazole derivative, an aldehyde, and an alkynecarboxylic acid are combined in the presence of a copper(I) iodide (CuI) catalyst. researchgate.net The process involves a cascade of events including decarboxylation, A³ coupling (alkyne-aldehyde-amine coupling), and a subsequent 5-exo-dig cyclization to rapidly construct the fused imidazo[2,1-b]benzothiazole (B1198073) core. researchgate.net

The versatility of this method allows for the creation of a library of diverse derivatives by simply varying the aldehyde and alkynecarboxylic acid components.

Table 1: Copper-Catalyzed Multicomponent Synthesis of Fused Imidazo[2,1-b]benzothiazoles researchgate.net

| 2-Aminobenzothiazole Reactant | Aldehyde | Alkynecarboxylic Acid | Catalyst / Base | Resulting Fused Scaffold |

|---|---|---|---|---|

| This compound | Varies | Varies | CuI / K₂CO₃ | 2,3-Disubstituted 7-bromoimidazo[2,1-b]benzothiazole |

This reaction underscores the utility of this compound as a key intermediate for generating complex, fused heterocyclic systems with potential applications in drug discovery and materials science. researchgate.netnih.gov The ability to readily form such scaffolds makes it a continued focus of synthetic research. rsc.org

Spectroscopic and Crystallographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 2-Amino-4-bromobenzothiazole, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive information about the arrangement of atoms.

¹H NMR Spectral Analysis

In academic studies, the ¹H NMR spectrum of this compound is typically recorded in a deuterated solvent such as DMSO-d₆. The spectrum reveals distinct signals corresponding to the protons of the amino group and the aromatic benzene (B151609) ring. nih.gov

A study reported the following proton NMR data:

A broad singlet observed at approximately 7.85 ppm is attributed to the two protons of the primary amino (-NH₂) group. nih.gov

The aromatic region of the spectrum displays three signals corresponding to the protons on the benzene portion of the benzothiazole (B30560) core. nih.gov

A triplet at 6.91 ppm (J = 7.7 Hz) corresponds to the proton at the C6 position. nih.gov

A doublet at 7.41 ppm (J = 7.6 Hz) is assigned to the proton at the C5 position. nih.gov

A doublet at 7.65 ppm (J = 7.5 Hz) is assigned to the proton at the C7 position. nih.gov

Table 1: ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | broad s | - | NH₂ (2H) |

| 7.65 | d | 7.5 | H-7 |

| 7.41 | d | 7.6 | H-5 |

| 6.91 | t | 7.7 | H-6 |

Data sourced from a study on the solid-phase synthesis of 2-aminobenzothiazoles. nih.gov

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are observed, consistent with its molecular structure. nih.gov

Research findings detail the following chemical shifts in DMSO-d₆: The signal at 167.6 ppm is assigned to the C2 carbon, which is bonded to the amino group and the ring nitrogen. nih.gov The signal for the carbon atom bonded to the bromine (C4) appears at 110.9 ppm. nih.gov Other carbons of the benzene ring and the heterocyclic part of the molecule resonate at 121.0 ppm, 122.5 ppm, 129.2 ppm, and 132.1 ppm. nih.gov The signal at 151.3 ppm is attributed to the C7a carbon, which is part of the ring fusion. nih.gov

Table 2: ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 167.6 | C2 |

| 151.3 | C7a |

| 132.1 | C5 |

| 129.2 | C7 |

| 122.5 | C6 |

| 121.0 | C3a |

| 110.9 | C4 |

Data sourced from a study on the solid-phase synthesis of 2-aminobenzothiazoles. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. utdallas.edu

Characteristic Vibrational Modes

The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. nih.gov

Two distinct bands observed at 3450 cm⁻¹ and 3272 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the primary amino group. nih.gov

The band at 1632 cm⁻¹ is attributed to the C=N stretching vibration of the thiazole (B1198619) ring. nih.gov

A strong absorption at 1530 cm⁻¹ is characteristic of the N-H bending vibration. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 | Asymmetric N-H Stretch | Primary Amine |

| 3272 | Symmetric N-H Stretch | Primary Amine |

| 1632 | C=N Stretch | Thiazole Ring |

| 1530 | N-H Bend | Primary Amine |

Data sourced from a study on the solid-phase synthesis of 2-aminobenzothiazoles. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. utdallas.edu

Molecular Ion and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule. For this compound (C₇H₅BrN₂S), the calculated monoisotopic mass for the molecular ion [M+H]⁺ is 228.9401. nih.gov Experimental HRMS analysis has found the mass to be 228.9404, which is in excellent agreement with the calculated value, thus confirming the molecular formula. nih.gov

The presence of two nitrogen atoms means the molecular weight of the most common isotopic form is an even number (228), which is consistent with the nitrogen rule. libretexts.org The presence of bromine is readily identifiable by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

While specific fragmentation studies for this exact isomer are not detailed in the provided search results, general fragmentation patterns for 2-aminobenzothiazoles and aromatic amines can be inferred. Electron impact (EI) ionization would likely lead to the cleavage of the thiazole ring and loss of small molecules. researchgate.netraco.cat Common fragmentation pathways for this class of compounds often involve the loss of HCN from the thiazole ring or cleavage of the C-S and C-N bonds. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. In the field of medicinal chemistry and materials science, the crystal structure of a molecule can significantly influence its biological activity, solubility, and stability.

Detailed single-crystal X-ray diffraction data for this compound is not extensively reported in the reviewed academic literature. However, the structural characteristics of this compound can be inferred from the crystallographic analysis of its closely related derivatives. The benzothiazole core is known to be a planar system, and the solid-state packing of its derivatives is often governed by a combination of hydrogen bonding, π-π stacking, and, in the case of halogenated compounds, halogen bonding.

Research on substituted 2-aminobenzothiazoles has provided valuable insights into their molecular geometry and intermolecular interactions. For instance, the crystal structure of 2-amino-5-phenylbenzothiazole has been confirmed through single-crystal X-ray analysis. nih.gov This analysis reveals the planarity of the benzothiazole ring system and the specific conformation of the phenyl substituent.

In the broader context of brominated benzothiazoles, studies on compounds such as 5-bromo-benzothiazole-2-carbaldehyde (B1519838) show that the benzothiazole core maintains a planar configuration. The bromine atom can influence the crystal packing through steric effects and potential halogen bonding interactions. For 2-amino-5,6-dibromobenzothiazole, it is suggested that the compound likely adopts a monoclinic or orthorhombic crystal system, with crystal packing influenced by π-π stacking, halogen bonding, and hydrogen bonding involving the amino group. smolecule.com

The amino group at the 2-position is a key functional group that actively participates in hydrogen bonding. In the crystal lattice, it is common for 2-aminobenzothiazole (B30445) derivatives to form dimeric structures or extended networks through N-H···N hydrogen bonds. These interactions are critical in stabilizing the crystal structure.

While specific crystallographic parameters for this compound are not available in the provided search results, the analysis of a related derivative, 5-bromo-benzothiazole-2-carbaldehyde, for which crystallographic data has been published, can offer a representative example of the structural features of this class of compounds.

Interactive Table: Crystallographic Data for 5-Bromo-benzothiazole-2-carbaldehyde

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.42 |

| b (Å) | 12.58 |

| c (Å) | 14.23 |

| β (°) | 105.7 |

| Dihedral Angle | 8.9° (between aldehyde |

| (relative to benzothiazole core) | group and fused aromatic system) |

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the intrinsic properties of this compound, predicting its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For benzothiazole derivatives, DFT calculations are employed to determine various quantum chemical parameters that correlate with their experimental behavior. Studies on the related compound 2-amino-6-bromobenzothiazole (B93375) (ABBT) have utilized DFT to explore its mechanism as a corrosion inhibitor. tandfonline.comresearchgate.net These calculations help in understanding the molecule's electronic properties, such as the distribution of electron density, which is crucial for predicting how the molecule will interact with other substances. rsdjournal.org

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher reactivity. mdpi.com

In a study on 2-amino-6-bromobenzothiazole (ABBT) used as a corrosion inhibitor, FMO analysis showed that the HOMO is primarily located over the benzothiazole ring system and the amino group, indicating these are the primary sites for electron donation to the vacant d-orbitals of a metal surface. researchgate.net Conversely, the LUMO was distributed across the molecule, suggesting it can accept electrons from the metal. researchgate.net This push-pull of electrons facilitates the adsorption of the molecule onto the surface, forming a protective film. tandfonline.comresearchgate.net The calculated quantum chemical properties for the protonated form of 2-amino-6-bromobenzothiazole (ABBTH+) are detailed in Table 1. researchgate.net

Table 1: DFT-Calculated Quantum Chemical Parameters for 2-amino-6-bromobenzothiazole (ABBTH+) This table presents theoretical data for a closely related isomer, 2-amino-6-bromobenzothiazole, as specific data for the 4-bromo isomer was not available in the searched literature.

| Quantum Parameter | Value | Reference |

| EHOMO (eV) | -9.006 | researchgate.net |

| ELUMO (eV) | -1.782 | researchgate.net |

| Energy Gap (ΔE) (eV) | 7.224 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of related compounds, QSAR models can identify key structural features or physicochemical properties (descriptors) that are responsible for their activity. nih.govnih.gov These descriptors, which can include electronic, steric, and hydrophobic parameters, are often calculated using quantum chemical methods. researchgate.net

For benzothiazole derivatives, QSAR studies have been conducted to understand their potential as anticancer agents or enzyme inhibitors. nih.govtandfonline.com For example, a QSAR study on a series of 2-aminothiazole (B372263) based Lck inhibitors successfully created a model that could help design new inhibitors with improved bioactivity. nih.gov The process involves calculating a large number of descriptors for each molecule in a dataset and then using statistical methods, like genetic algorithms, to select the most relevant ones to build a predictive model. nih.gov While specific QSAR models for this compound were not detailed in the available literature, the methodology is widely applied to the benzothiazole class to guide the synthesis of new compounds with desired pharmacological profiles. researchgate.nettandfonline.com

Molecular Docking Simulations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential mechanism of action at a molecular level.

Molecular docking simulations are used to investigate how benzothiazole derivatives, including this compound, might interact with the active sites of protein targets. nih.govresearchgate.net These studies provide detailed insights into the binding mode, affinity, and the specific intermolecular interactions that stabilize the ligand-protein complex. nih.gov Common interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. nih.gov

For example, in a study investigating potential inhibitors for SARS-CoV-2, benzothiazole derivatives were docked into the active sites of the main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov The analysis revealed that the compounds formed stable complexes through a network of interactions. Hydrogen bonds were frequently observed with key amino acid residues like threonine and leucine, while ionic interactions occurred with charged residues such as aspartic acid. nih.gov The binding affinity is quantified by a scoring function, which estimates the free energy of binding (ΔG); more negative values indicate a stronger, more favorable interaction. nih.gov Such analyses are critical for structure-based drug design, allowing researchers to rationally modify the ligand's structure to enhance its binding and potential efficacy. physchemres.org

Table 2: Example of Molecular Docking Interactions for Benzimidazole (B57391)/Benzothiazole Derivatives with Protein Targets This table summarizes findings for related benzothiazole and benzimidazole compounds to illustrate the typical interactions identified through docking studies.

| Protein Target (PDB ID) | Key Interacting Residues | Types of Interactions Observed | Reference |

| SARS-CoV-2 Mpro (6LU7) | Thr199, Leu287, Asp289 | Hydrogen Bonds, Ionic Interactions | nih.gov |

| Human ACE2 Receptor (6M18) | Various | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex and to observe its dynamic behavior in a simulated physiological environment. nih.gov

Studies involving benzothiazole derivatives have used MD simulations to confirm the stability of the compound's binding mode. nih.gov For instance, after docking a benzimidazole derivative into the SARS-CoV-2 Mpro active site, a subsequent MD simulation was run to ensure the ligand remained stably bound and to analyze the persistence of key interactions over the simulation period. nih.gov In a different application, MD simulations were used to explore the adsorption behavior of 2-amino-6-bromobenzothiazole on a copper surface in an aqueous solution, providing a dynamic picture of how the inhibitor molecules arrange themselves to form a protective layer. tandfonline.comresearchgate.net These simulations offer valuable insights into the stability and conformational dynamics of the molecule and its complexes, which is information that is difficult to obtain from static methods like docking alone. nih.gov

Computational Chemistry and Theoretical Investigations

Stability of Ligand-Receptor Complexes

Computational studies, particularly molecular docking, have been instrumental in elucidating the stability and interaction patterns of 2-amino-4-bromobenzothiazole derivatives with various biological receptors. These theoretical investigations provide valuable insights into the binding affinities and the specific molecular interactions that stabilize the ligand-receptor complexes.

Research has shown that derivatives of 2-aminobenzothiazole (B30445) can form stable complexes with a variety of protein targets. For instance, molecular docking studies have been employed to understand the binding of these compounds to enzyme active sites. The stability of these complexes is often attributed to a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking interactions between the benzothiazole (B30560) scaffold and amino acid residues within the receptor's binding pocket.

In one study, the replacement of a 2-aminobenzothiazole moiety with a 2-aminothiazole (B372263) group was found to significantly decrease the antiproliferative activity of the compounds, highlighting the critical role of the benzothiazole scaffold in forming a stable and effective ligand-receptor complex. nih.gov The substitution pattern on the benzothiazole ring also plays a crucial role in the stability and, consequently, the biological activity of these compounds.

The stability of the ligand-receptor complex is a key determinant of the biological efficacy of a compound. Theoretical calculations of binding energies and docking scores provide a quantitative measure of this stability. For example, in studies involving E. coli GyrB, a benzothiazole derivative demonstrated strong inhibitory activity, which was rationalized through the analysis of its binding mode within the enzyme's active site. nih.gov The interactions with specific amino acid residues, such as proline, were identified as being crucial for the stabilization of the complex. nih.gov

Furthermore, computational approaches like Density Functional Theory (DFT) are used to understand the electronic properties of these molecules, which in turn influence their reactivity and ability to form stable interactions with biological targets. researchgate.net

The following table summarizes findings from various computational studies on 2-aminobenzothiazole derivatives, highlighting the target receptors and the nature of the interactions that contribute to the stability of the ligand-receptor complexes.

| Derivative Class | Target Receptor | Key Stabilizing Interactions | Reference |

| 2-Aminobenzothiazole Hybrids | VEGFR-2 | Hydrogen bonding, Hydrophobic interactions | nih.gov |

| 2-Aminobenzothiazole Congeners | EGFR | Hydrogen bonding, π-π stacking | nih.gov |

| Benzothiazole-Thiazole Hybrids | p56lck Tyrosine Kinase | Hydrogen bonding, Hydrophobic contacts | biointerfaceresearch.com |

| Benzothiazole Derivatives | E. coli GyrB | Hydrogen bonding with specific residues (e.g., Pro79) | nih.gov |

Table 1: Summary of Computational Studies on 2-Aminobenzothiazole Derivative Complexes

These computational investigations are crucial for the rational design of new and more potent inhibitors based on the this compound scaffold, allowing for the optimization of ligand-receptor interactions to enhance complex stability and biological activity.

Pharmacological and Biological Activity Research

Anticancer Research and Drug Design

The 2-aminobenzothiazole (B30445) framework is a cornerstone in the design of novel anticancer agents. nih.govnih.gov Derivatives built upon this structure have been shown to interfere with numerous pathways essential for tumor growth and survival. Research indicates that derivatives of 4-Bromobenzo[d]thiazol-2-amine exhibit potent antiproliferative effects, with some compounds demonstrating IC50 values below 10 µM in cancer cell assays.

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminobenzothiazole scaffold has been successfully utilized to develop inhibitors for a wide array of protein kinases. nih.govnih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, a process vital for tumor growth. nih.gov A drug design strategy focusing on 2-aminobenzothiazole derivatives has been employed to create dual inhibitors of VEGFR-2 and BRAF. researchgate.net While specific data on the 4-bromo derivative is limited, other compounds from this class have shown potent inhibition of VEGFR-2 kinase, with IC50 values comparable to the clinical drug sorafenib. nih.gov

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. researchgate.net Studies on 2-aminobenzothiazole derivatives have yielded potent EGFR inhibitors, although these compounds displayed only moderate antiproliferative activity against various cell lines. nih.gov

Aurora Kinases: These are a family of serine/threonine kinases that play an essential role in mitosis. A class of Aurora B inhibitors was developed through the bioisosteric replacement of a 2-aminobenzoxazole core with the 2-aminobenzothiazole scaffold, which resulted in significantly improved inhibitory activity and selectivity. nih.gov

CDK and DYRK2: Cyclin-dependent kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) are also targets of interest. nih.govnih.gov Certain 2-aminobenzothiazole derivatives have demonstrated potent inhibition of CDK2, with one analogue reporting an IC50 value of 15.4 nM. nih.gov

The table below summarizes the inhibitory activity of various 2-aminobenzothiazole derivatives against selected kinases.

| Kinase Target | Derivative Type | Reported IC₅₀ |

| VEGFR-2 | 2-aminobenzothiazole-TZD hybrid | 0.15 µM |

| VEGFR-2 | 2-aminobenzothiazole-CT hybrid | 0.19 µM |

| EGFR | 2-aminobenzothiazole derivative 11 | 54.0 nM |

| EGFR | 2-aminobenzothiazole derivative 10 | 94.7 nM |

| CDK2 | Aminopyridine-2-aminobenzothiazole hybrid | 15.4 nM |

| DYRK2 | Optimized 2-aminobenzothiazole derivative | 9 nM |

Beyond kinases, the 2-aminobenzothiazole scaffold has been used to target other critical proteins involved in cancer progression. nih.govnih.gov These include proteins that regulate apoptosis, protein folding, and epigenetic modifications.

NSD1: The nuclear receptor-binding SET domain protein 1 (NSD1) is a histone methyltransferase implicated in various cancers. nih.govnih.gov A significant finding in this area involves a closely related analogue, 2-amino-4-hydroxy-6-bromobenzothiazole (BT2), which was found to suppress NSD1 activity with an IC50 value of 66 μM. nih.gov This highlights the potential role of bromo-substituted 2-aminobenzothiazoles in developing epigenetic cancer therapies.

The anticancer potential of 2-aminobenzothiazole derivatives has been evaluated across a broad spectrum of human cancer cell lines. nih.govnih.govresearchgate.net These studies confirm the scaffold's ability to inhibit the proliferation of diverse tumor types. For instance, one derivative containing a 1,3,4-oxadiazole (B1194373) moiety showed notable antiproliferative effects against C6 rat glioma and A549 human lung adenocarcinoma cell lines. nih.gov Another series of N-1,3-benzothiazol-2-ylbenzamide derivatives was studied for its effects on HepG2 and MCF-7 cell lines, with many compounds showing prominent growth inhibition. researchgate.net

The table below presents the antiproliferative activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.

| Cell Line | Derivative Type | Reported IC₅₀ (µM) |

| C6 rat glioma | 1,3,4-Oxadiazole hybrid | 4.63 |

| A549 (Lung) | 1,3,4-Oxadiazole hybrid | 39.33 |

| HCT-116 (Colon) | Benzothiazole (B30560) derivative 13 | 6.43 |

| A549 (Lung) | Benzothiazole derivative 13 | 9.62 |

| MKN-45 (Gastric) | 4-Phenoxyquinoline hybrid | 0.01 |

| H460 (Lung) | 4-Phenoxyquinoline hybrid | 0.06 |

| HT-29 (Colon) | 4-Phenoxyquinoline hybrid | 0.18 |

| MCF-7 (Breast) | OMS14 (4-Nitroaniline derivative) | 22.13 |

| A549 (Lung) | OMS14 (4-Nitroaniline derivative) | 25.16 |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of the 2-aminobenzothiazole scaffold. nih.govrjptonline.org Research has demonstrated that the integrity of the benzothiazole moiety is often essential for activity, as its replacement can lead to a significant decrease in antiproliferative effects. nih.gov

The nature and position of substituents on the benzothiazole ring profoundly impact cytotoxicity. For one series of compounds, the rank order of activity based on the substituent was found to be OEt > H > Me > NO2, indicating the importance of electronic and steric factors. nih.gov The presence of electron-withdrawing groups, such as the bromine atom in 2-Amino-4-bromobenzothiazole, is a common strategy explored in medicinal chemistry to potentially enhance biological activity. nih.gov

Several modern drug discovery strategies are employed to leverage the therapeutic potential of the 2-aminobenzothiazole scaffold. nih.gov

Bioisosteric Replacement: This strategy was effectively used to develop Aurora B kinase inhibitors by substituting a 2-aminobenzoxazole core with a 2-aminobenzothiazole, which enhanced both potency and selectivity. nih.gov

Scaffold Hopping: Researchers have used this technique to develop novel MET kinase inhibitors, starting from a known anticancer agent template and "hopping" to the 2-aminobenzothiazole scaffold. nih.gov

Molecular Hybridization: This approach involves covalently linking the 2-aminobenzothiazole pharmacophore with other active moieties. For example, hybrids incorporating thiazolidinedione (TZD) have been created to act as novel VEGFR-2 inhibitors. nih.gov

Antimicrobial and Antifungal Investigations

In addition to its anticancer properties, the 2-aminobenzothiazole scaffold is a foundation for developing new antimicrobial and antifungal agents. mdpi.com Derivatives of 4-Bromobenzo[d]thiazol-2-amine have been reported to possess potent activity against bacteria such as Staphylococcus aureus and Escherichia coli.

While research specifically on the 4-bromo derivative is emerging, studies on other substituted 2-aminobenzothiazoles provide strong evidence of the scaffold's antifungal potential. A series of 6-substituted derivatives demonstrated significant activity against several pathogenic fungi. ucl.ac.benih.gov Compounds were particularly effective against Candida albicans, Candida parapsilosis, and Candida tropicalis, with Minimum Inhibitory Concentration (MIC) values in the range of 4-8 μg/mL. nih.gov These findings underscore the potential of developing this compound and its analogues into clinically useful antifungal agents.

The table below shows the antifungal activity of selected 6-substituted 2-aminobenzothiazole derivatives.

| Fungal Species | Derivative | Reported MIC (μg/mL) |

| Candida albicans | Compound 1n | 4 |

| Candida tropicalis | Compound 1n | 4 |

| Candida parapsilosis | Compound 1o | 4 |

| Candida albicans | Compound 1o | 8 |

| Candida parapsilosis | Compound 1n | 8 |

| Candida tropicalis | Compound 1o | 8 |

Enzyme Inhibition Studies

While direct studies on the urease inhibition of this compound are not available, research on its positional isomer, 2-amino-6-bromobenzothiazole (B93375), has demonstrated potent inhibitory activity against the urease enzyme. In one study, 2-amino-6-bromobenzothiazole was identified as one of the most potent urease inhibitors among a series of synthesized compounds, exhibiting an IC₅₀ value of 28.4 µg/mL. mdpi.com This compound also served as a starting material for the synthesis of other N-(6-arylbenzo[d]thiazol-2-yl)acetamides which also showed significant urease inhibition. mdpi.com The high activity of the 6-bromo isomer suggests that the brominated 2-aminobenzothiazole scaffold is a promising framework for the design of urease inhibitors.

Table 1: Urease Inhibition Activity of 2-amino-6-bromobenzothiazole

| Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |

|---|

Data sourced from Gull Y, et al. (2013). mdpi.com

No studies have been found in the scientific literature that investigate the potential of this compound as an inhibitor of the aromatase enzyme. While various heterocyclic compounds are explored for aromatase inhibition, there is no specific data available for this particular compound.

There is no scientific literature available that reports on the investigation of this compound as an inhibitor of the H+/K+ ATPase enzyme.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial for the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. The benzothiazole nucleus has been identified as a promising scaffold for the design of new AChE inhibitors. Research into novel benzothiazole-piperazine derivatives has demonstrated potent inhibitory activity against AChE. One such derivative, compound LB05, exhibited an IC50 value of 0.40 ± 0.01 μM. Kinetic studies revealed a mixed-type inhibition mechanism for this class of compounds. While the 2-aminothiazole (B372263) moiety is recognized as a key pharmacophore for AChE inhibition, specific inhibitory data for this compound is not extensively documented in the current scientific literature. However, the established activity of related benzothiazole derivatives suggests that this compound could be a candidate for further investigation in this area.

Table 1: AChE Inhibitory Activity of a Representative Benzothiazole Derivative

| Compound | AChE IC50 (µM) | Inhibition Type |

|---|

Other Pharmacological Activities

Derivatives of 2-aminobenzothiazole have demonstrated significant anti-inflammatory properties in various preclinical models. semanticscholar.orgsphinxsai.comresearchgate.net In studies using the carrageenan-induced rat paw edema model, a standard test for acute inflammation, several 2-aminobenzothiazole compounds have shown a reduction in swelling comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac. sphinxsai.comnih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that enhance this activity. It has been observed that the introduction of electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO2), at the 4 or 5-position of the benzothiazole ring can increase anti-inflammatory efficacy. sphinxsai.com Given that bromine is also a halogen with electron-withdrawing properties, it is hypothesized that this compound would exhibit notable anti-inflammatory effects, although specific in vivo data for this particular compound remains to be fully elucidated. The proposed mechanism for the anti-inflammatory action of benzothiazoles may involve the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Table 2: Anti-inflammatory Activity of Substituted 2-Aminobenzothiazole Derivatives

| Compound | Substitution | Maximum Inhibition (%) | Reference Drug |

|---|---|---|---|

| 5-chloro-1,3-benzothiazole-2-amine | 5-Chloro | High | Diclofenac |

| 4-methoxy-1,3-benzothiazole-2-amine | 4-Methoxy | Moderate | Diclofenac |

The 2-aminobenzothiazole scaffold has emerged as a promising candidate in the search for new antidiabetic agents. A primary molecular target for this class of compounds is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose metabolism and insulin sensitivity. Activation of PPARγ is the mechanism of action for the thiazolidinedione class of antidiabetic drugs.

Several studies have explored 2-aminobenzothiazole derivatives as potential PPARγ agonists. While direct experimental data on this compound is limited, research on the broader class of compounds indicates their potential to improve glycemic control. For instance, certain derivatives have been shown to effectively reduce blood glucose levels in animal models of type 2 diabetes. The structural similarities between these active compounds and this compound suggest that it may also interact with PPARγ and warrants further investigation as a potential therapeutic agent for diabetes.

Helminth infections remain a significant global health problem, and the benzothiazole core is found in some anthelmintic drugs. Research has shown that substituted 2-aminobenzothiazoles possess activity against parasitic worms. researchgate.netnih.gov

Studies on 2-amino-6-substituted benzothiazoles revealed that the introduction of an electron-withdrawing bromo group at the 6-position leads to significant anthelmintic activity against the earthworm Pheretima posthuma, which is often used as a model organism. researchgate.net This suggests that the presence and position of a bromine atom can be crucial for the compound's efficacy. Although these studies focused on the 6-bromo isomer, the findings imply that this compound could also be a potent anthelmintic agent. The activity is typically measured by the time taken for paralysis and death of the worms upon exposure to the compound.

Many benzothiazole derivatives have been reported to possess antioxidant properties. ijpcbs.comresearchgate.net The ability of these compounds to scavenge free radicals is a key aspect of this activity. The antioxidant potential is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijpcbs.comresearchgate.netnih.gov

The mechanism of antioxidant action is believed to be related to the ability of the benzothiazole nucleus to donate an electron or a hydrogen atom to stabilize free radicals. While a wide range of 2-aminobenzothiazole derivatives have been synthesized and tested, demonstrating varying degrees of antioxidant capacity, specific DPPH assay results or other antioxidant metrics for this compound are not widely available. However, the general antioxidant properties of the scaffold suggest a potential for this compound to mitigate oxidative stress. mdpi.com

Neuroprotection involves the preservation of neuronal structure and function, a critical therapeutic goal in neurodegenerative diseases and brain injuries. The neuroprotective effects of compounds are often linked to their ability to counteract excitotoxicity, oxidative stress, and inflammation. Glutamate-induced excitotoxicity is a major mechanism of neuronal damage. nih.govresearchgate.net

While direct studies on the neuroprotective effects of this compound are scarce, evidence from related compounds is encouraging. For example, a thiazole (B1198619) derivative, N-adamantyl-4-methylthiazol-2-amine, has been shown to protect cortical neurons from glutamate-induced autophagic cell death by modulating the PI3K/Akt/mTOR signaling pathway and reducing reactive oxygen species (ROS) production. bmbreports.org Another 2-aminobenzothiazole derivative, riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), is used to treat amyotrophic lateral sclerosis (ALS) and is known to have anti-glutamatergic effects. These findings suggest that the 2-aminobenzothiazole scaffold can be a valuable template for developing neuroprotective agents, and this compound represents an interesting candidate for future research in this context.

Immunosuppressive Effects

Research into the pharmacological activities of 2-aminobenzothiazole derivatives has revealed potential immunosuppressive properties within this class of compounds. A notable example is Frentizole, a 2-aminobenzothiazole derivative recognized for its immunosuppressive and antiviral effects mdpi.com. Frentizole is characterized as a drug with low acute toxicity and has been noted for its lifespan-prolonging effects in some studies nih.gov.

The immunosuppressive activity of Frentizole has been a subject of scientific investigation to understand its mechanism and potential applications. Studies have explored its capacity to modulate the immune system nih.gov. While Frentizole itself is not a direct analogue of this compound, its activity highlights the potential for the broader 2-aminobenzothiazole scaffold to be a source of new immunomodulatory agents. The exploration of derivatives such as Frentizole contributes to the understanding of how structural modifications to the benzothiazole ring system can influence biological activity, including the suppression of immune responses nih.gov. Further research into various substituted 2-aminobenzothiazoles could elucidate the specific structural requirements for potent immunosuppressive activity.

| Compound | Observed Effects | Additional Notes |

|---|---|---|

| Frentizole | Immunosuppressive, Antiviral | Low acute toxicity, potential for lifespan-prolonging effects. nih.gov |

Antiviral Activity

The benzothiazole scaffold, and specifically 2-aminobenzothiazole derivatives, have been identified as a promising framework for the development of novel antiviral agents. The versatility of the benzothiazole ring system allows for substitutions at various positions, which can significantly influence the antiviral potency and spectrum of activity mdpi.com.

The position of substitution on the benzothiazole ring is crucial in determining the antiviral efficacy of the resulting compounds. Research has indicated that the fourth position of the benzothiazole nucleus is an important site for substitution in the creation of antiviral 2-aminobenzothiazole derivatives mdpi.com. This highlights the relevance of the bromo-group at the C-4 position in this compound for potential antiviral activity.

Studies have demonstrated that substituted bromobenzothiazole derivatives exhibit potent antiviral activity. In one study, substituted bromobenzothiazoles were synthesized and evaluated for their efficacy against Human Cytomegalovirus (HCMV). The results indicated that these compounds displayed significant antiviral activity against HCMV, underscoring the potential of bromo-substituted benzothiazoles as a class of antiviral agents mdpi.com.

The broader class of 2-aminobenzothiazole derivatives has been investigated for activity against a range of viruses. For instance, various analogues have been explored as potential inhibitors of the Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) nih.gov. Additionally, certain benzothiazole derivatives have shown promise in combating Herpes Simplex Virus (HSV) nih.gov. The collective findings suggest that the 2-aminobenzothiazole structure is a valuable pharmacophore in the design of new antiviral therapies.

| Compound Class | Target Virus | Key Findings |

|---|---|---|

| Substituted Bromobenzothiazole Derivatives | Human Cytomegalovirus (HCMV) | Demonstrated potent antiviral activity. mdpi.com |

| 2-Aminobenzothiazole Derivatives | Hepatitis C Virus (HCV) | Investigated as potential viral inhibitors. nih.gov |

| 2-Aminobenzothiazole Derivatives | Human Immunodeficiency Virus (HIV) | Explored for anti-HIV activity. nih.gov |

| Benzothiazole Derivatives | Herpes Simplex Virus (HSV) | Showed potential in combating HSV. nih.gov |

Advanced Applications in Materials Science and Analytical Chemistry

Chemosensor Development

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The development of these sensors is crucial for environmental monitoring, industrial process control, and biological analysis. rsc.org Benzothiazole (B30560) derivatives, due to their distinct electronic and photophysical properties, are frequently employed as core structures in the design of these analytical tools. nih.govmdpi.com

Fluorescent Probes

Fluorescent probes are a class of chemosensors that exhibit a change in their fluorescence properties upon interaction with a target analyte. The 2-aminobenzothiazole (B30445) scaffold is a valuable component in the design of such probes. nih.gov For instance, research has focused on creating benzothiazole-based fluorescent probes for detecting biologically significant species like amyloid-beta aggregates, which are associated with Alzheimer's disease. nih.gov In one study, a series of fluorescent probes with electron acceptor-donor groups and a π-conjugating system were synthesized. nih.gov One particular probe, RM-28, demonstrated a significant fluorescence enhancement upon binding to amyloid-beta aggregates, with a high sensitivity and strong binding affinity. nih.gov

Luminescent reagents with a bromobenzothiazole structure have also been developed for use in chemiluminescence-based detection methods. google.com These reagents can exhibit significantly higher luminous intensity compared to traditional chemiluminescent compounds like luminol, offering the potential for much lower detection limits in immunochemical assays. google.com

Corrosion Inhibition Research

The protection of metals from corrosion is a significant challenge in many industries. Organic compounds, particularly those containing heteroatoms like nitrogen and sulfur, are effective corrosion inhibitors as they can adsorb onto the metal surface and form a protective layer. mdpi.com Thiazole (B1198619) and its derivatives have been extensively studied for their corrosion inhibition properties on various metals, including copper and steel. scispace.comnih.gov

Inhibition Mechanisms on Metal Surfaces (e.g., Copper)

Research has demonstrated that 2-amino-6-bromobenzothiazole (B93375) (a structural isomer of the title compound) is an effective corrosion inhibitor for copper in acidic environments like sulfuric acid. tandfonline.comalljournals.cn Electrochemical studies, such as polarization curves, have shown that this compound acts as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process, with a more pronounced effect on the cathodic reaction. tandfonline.com The inhibition efficiency increases with the concentration of the inhibitor, reaching up to 94.6% at a concentration of 1 mM. tandfonline.com

The protective action of these inhibitors is attributed to the formation of an adsorbed film on the copper surface. tandfonline.com This film acts as a barrier, isolating the metal from the corrosive medium. tandfonline.com The presence of heteroatoms (N, S) and the π-electrons in the benzothiazole ring facilitate the adsorption of the molecule onto the metal surface. scispace.combohrium.com

Adsorption Behavior and Isotherm Models

The adsorption of benzothiazole-based inhibitors on metal surfaces is a key aspect of their protective mechanism. To understand this process, researchers often use adsorption isotherm models. The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of these compounds on copper and other metals. scispace.comnih.govtandfonline.comredalyc.org This model assumes that the inhibitor forms a monolayer on the metal surface and that there are a fixed number of adsorption sites. redalyc.org

The adherence to the Langmuir isotherm indicates that the inhibitor molecules adsorb onto the copper surface, and the extent of this adsorption is dependent on the inhibitor's concentration. nih.govtandfonline.com This adsorption process effectively blocks the active corrosion sites on the metal. bohrium.com

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Isotherm Model |

| 2-amino-6-bromobenzothiazole | Copper | 0.5 M H₂SO₄ | 94.6 | Langmuir |

| 2-aminobenzothiazole | AA6061-SiC Composite | 0.5M HCl | 84 | Langmuir |

Biochemical Reagents and Ligands

The unique chemical structure of 2-aminobenzothiazole derivatives makes them valuable as reagents and ligands in various biochemical and medicinal chemistry applications. nih.gov

Applications in Proteomics Research

2-Amino-4-bromobenzothiazole is recognized as a useful biochemical for proteomics research. scbt.comwindows.net Proteomics involves the large-scale study of proteins, and reagents like this compound can be used as building blocks or probes in this field. For example, it has been used in studies aimed at discovering inhibitors for deubiquitinating enzymes, which are important targets in drug discovery. windows.net The 2-aminobenzothiazole core can act as a bioisostere for other important chemical groups and can provide coordination sites for metals, making it a versatile scaffold in the design of biologically active molecules. nih.gov

Ligands for Metal Complexation

The nitrogen and sulfur atoms within the benzothiazole ring, along with the exocyclic amino group, provide excellent coordination sites for metal ions. This has led to the development of novel ligands derived from brominated 2-aminobenzothiazole structures, which form stable complexes with various transition metals.

Research has demonstrated the synthesis of ligands such as 2-amino acetate (B1210297) - 6 - bromo benzothiazole. This particular ligand has been used to create and characterize new complexes with several divalent metal ions, including Nickel (Ni(II)), Copper (Cu(II)), Tin (Sn(II)), Zinc (Zn(II)), and Cadmium (Cd(II)). ipindexing.com Spectroscopic and magnetic studies of these complexes reveal detailed information about their geometry. ipindexing.com For instance, the complexes with Ni(II), Sn(II), Zn(II), and Cd(II) typically adopt a four-coordinated tetrahedral geometry. In contrast, the copper complex, Cu(II), was found to have a square planar geometry. ipindexing.com

Similarly, Schiff's bases derived from 2-amino-6-bromobenzothiazole, such as o-Vanillidine-2-amino-6-bromobenzothiazole (VBBT), have been successfully synthesized and used as chromogenic reagents that form 1:2 metal-to-ligand complexes with copper ions. tsijournals.com The inherent ability of these aminothiazole-derived ligands to chelate with a range of 3d-transition metals underscores their importance in coordination chemistry. nih.gov

| Metal Ion | Resulting Complex Geometry | Reference |

|---|---|---|

| Ni(II) | Tetrahedral | ipindexing.com |

| Cu(II) | Square Planar | ipindexing.com |

| Sn(II) | Tetrahedral | ipindexing.com |

| Zn(II) | Tetrahedral | ipindexing.com |

| Cd(II) | Tetrahedral | ipindexing.com |

Sorbents for Metal Ion Separation

The effective removal and separation of metal ions from aqueous media is critical for environmental remediation and industrial processing. This is often achieved using sorbents—solid materials designed to bind specific ions. mdpi.com Advanced sorbents can be created by functionalizing support materials like silica, polymers, or chitosan (B1678972) with chelating agents that have a high affinity for target metal ions. mdpi.comnih.gov

The principle involves leveraging functional groups on the sorbent surface to form complexes with metal ions through mechanisms like chelation, ion exchange, or electrostatic interactions. mdpi.com While direct studies detailing the use of this compound to functionalize sorbents were not found, its demonstrated ability to act as a potent ligand for various metal ions makes it a highly suitable candidate for such applications. ipindexing.comtsijournals.com Methodologies such as molecular imprinting, where a polymer matrix is formed around a metal ion template, create tailored binding pockets with a predetermined arrangement of ligands for high selectivity. iphy.ac.cn Given its coordination capabilities, immobilizing this compound or its derivatives onto a solid support could produce advanced sorbents for the selective separation of ions like Cu(II) and Pd(II).

Photosensitizers and Photopolymerization

Photopolymerization is a process that uses light to initiate a polymerization reaction, a cornerstone technology in industries ranging from coatings and adhesives to 3D printing. mdpi.com The efficiency of this process often relies on a photoinitiating system, which can consist of a photosensitizer and a co-initiator. The photosensitizer absorbs light at a specific wavelength and transfers the energy to the co-initiator, which then generates the reactive species (e.g., free radicals) that start the polymerization.

Development of UV-Vis Light Initiators

Derivatives of 2-aminobenzothiazole have been successfully employed in creating novel photoinitiating systems that are active under UV-Vis light. mdpi.com Specifically, 6-substituted 2-aminobenzothiazole derivatives have been used to synthesize squaraine (SQ) dyes, which act as highly effective photosensitizers. mdpi.com

These squaraine-based sensitizers are used in two-component systems alongside a co-initiator, typically a diphenyliodonium (B167342) salt. When exposed to UV-Vis light, the 2-aminobenzothiazole-based squaraine dye absorbs the light energy and, in its excited state, interacts with the iodonium (B1229267) salt to initiate the radical polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.com The effectiveness of these systems is dependent on the specific structure of the sensitizer (B1316253) and the concentration used. mdpi.com This research highlights the role of the 2-aminobenzothiazole framework in developing advanced, light-sensitive materials for modern polymer chemistry. mdpi.com

Analytical Chemistry Applications

In analytical chemistry, precision and selectivity are paramount. Derivatives of brominated 2-aminobenzothiazole have been synthesized to serve as highly effective organic reagents for the detection and quantification of metal ions.

Development of Organic Reagents for Metal Ion Determination (e.g., Cu(II), Pd(II))

Azo dyes derived from 2-amino-6-bromobenzothiazole are particularly valuable as chromogenic reagents. These compounds react with specific metal ions to form distinctly colored complexes, allowing for their concentration to be determined using spectrophotometry. nih.govbas.bg

One such reagent, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (B1678534) (4-Br-BTAP) , was synthesized by the coupling reaction of diazotized 2-amino-6-bromobenzothiazole with pyrogallol. This reagent has been successfully applied for the analytical determination of both Copper (Cu(II)) and Palladium (Pd(II)). nih.govresearchgate.net Another example is o-Vanillidine-2-amino-6-bromobenzothiazole (VBBT) , a Schiff's base that forms a colored complex with Cu(II) at a pH of 5.89, enabling its quantification. tsijournals.com These reagents offer sensitive and selective methods for measuring trace amounts of metal ions without requiring complex extraction procedures. tsijournals.combas.bg

| Reagent | Target Ion(s) | Optimal pH | Complex Color | λmax (nm) | Reference |

|---|---|---|---|---|---|

| 4-(6-bromo-2-benzothiazolyl-azo)-2-amino-3-hydroxypyridine | Cu(II), Zn(II), Cd(II), Co(II), Ni(II) | 2.8 - 4.6 | Purple | 540-570 | bas.bg |

| 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (4-Br-BTAP) | Cu(II), Pd(II) | Not Specified | Not Specified | Not Specified | nih.govresearchgate.net |

| o-Vanillidine-2-amino-6-bromobenzothiazole (VBBT) | Cu(II) | 5.89 | Not Specified | Not Specified | tsijournals.com |

Spectrophotometric Studies for Dissociation Constants

The effectiveness of an analytical reagent is closely tied to its acid-base properties, which are quantified by its dissociation constant (pKa). The pKa value determines the pH range over which the reagent is active and can form complexes. Spectrophotometry is a common and effective method for determining the pKa values of compounds that contain chromophoric groups near the ionization center. scielo.br

For the reagent 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (4-Br-BTAP) , derived from 2-amino-6-bromobenzothiazole, the dissociation constants were successfully calculated using a spectrophotometric method. nih.govresearchgate.net By measuring the changes in the UV-Vis absorption spectrum of the reagent across a range of pH values, researchers can determine the pKa values corresponding to the different ionizable groups in the molecule. The study of 4-Br-BTAP identified three distinct pKa values, corresponding to the protonation and deprotonation of different sites on the molecule.

| Dissociation Constant | Reported Value | Reference |

|---|---|---|

| pKa1 | 0.42 ± 0.035 | researchgate.net |

| pKa2 | 6.89 ± 0.015 | researchgate.net |

| pKa3 | 8.57 ± 0.025 | researchgate.net |

Toxicological and Environmental Considerations Excluding Dosage/administration

In Vitro Toxicity Assessment

The in vitro toxicity of 2-Amino-4-bromobenzothiazole and related benzothiazole (B30560) derivatives has been a subject of scientific investigation to understand their potential effects at the cellular level.

Cytotoxicity in Cell Lines

While specific cytotoxicity data for this compound is not extensively detailed in the provided search results, the broader class of 2-aminobenzothiazole (B30445) derivatives has been evaluated for cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown cytotoxic activity against cell lines such as HT-29, MKN-45, and H460. nih.gov Another study on 2-aminobenzothiazoles containing a 1,3,4-oxadiazole (B1194373) moiety reported antiproliferative effects on C6 rat glioma and A549 human lung adenocarcinoma cell lines. nih.gov Similarly, hybrid molecules of 2-aminobenzothiazole have been tested against HepG2, HCT-116, and MCF-7 cell lines. nih.gov

A study on benzothiazole derivatives, including 2-aminobenzothiazole (ABT), evaluated their cytotoxicity in human gastric adenocarcinoma (MGC-803) and human lung carcinoma (A549) cells. nih.gov The study found that most tested benzothiazoles exhibited dose-dependent cytotoxicity. nih.gov For example, a related compound, 2-bromobenzothiazole (B1268465) (BrBT), was shown to induce DNA damage in MGC-803 cells. nih.gov Another study on novel Schiff's bases of 2-amino benzothiazole performed in vitro cytotoxicity studies using the MTT assay on HeLa cell lines. researchgate.net

It is important to note that the cytotoxicity of these compounds can vary significantly based on the specific substitutions on the benzothiazole ring. nih.gov

Genotoxicity Studies (e.g., Micronucleus Test, AMES Test)

Genotoxicity testing is crucial for identifying substances that can cause genetic damage. Standard in vitro tests for this purpose include the Ames test for gene mutations in bacteria and the in vitro micronucleus test for chromosomal damage in mammalian cells. evotec.comnih.gov